3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
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Overview
Description
3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
The synthesis of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves nucleophilic and amidation reactions. The starting materials include 3-amino-5-bromo-2-methoxypyridine and 2,4-difluorobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and specific ligand drugs.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the borate group but lacks the sulfonamide group, making it less versatile in biological applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a cyclopropane ring instead of the difluorobenzene ring, which may affect its reactivity and applications.
The uniqueness of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide lies in its combination of borate and sulfonamide groups, providing a balance of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C18H21BF2N2O5S |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-6-15(16(26-5)22-10-11)23-29(24,25)14-8-12(20)7-13(21)9-14/h6-10,23H,1-5H3 |
InChI Key |
VRLSWMLIYGCOFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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